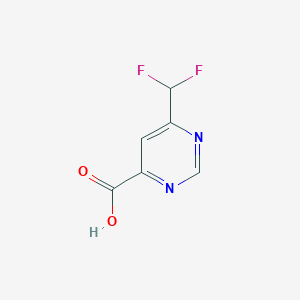

6-(Difluoromethyl)pyrimidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-(difluoromethyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-5(8)3-1-4(6(11)12)10-2-9-3/h1-2,5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDKKYRVGVTLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090256-13-4 | |

| Record name | 6-(difluoromethyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting from 4-Dimethylamino-2-oxo-3-butenoic Acid Esters

- The synthesis begins with 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester.

- This intermediate reacts with trifluoroacetamidine under heating (50°C to reflux) in dehydrated alcohol solvents such as ethanol.

- The reaction proceeds for 2 hours, monitored by TLC to ensure completion.

- After reaction, the mixture is concentrated under reduced pressure, and the residue is treated with water to precipitate the product.

- The solid is filtered, washed, and vacuum dried to yield the pyrimidine carboxylic acid derivative with an 82% yield.

This method is exemplified in the preparation of 2-trifluoromethyl pyrimidine-4-carboxylic acid derivatives and can be adapted for difluoromethyl analogs by modifying the fluorinated amidine reagent.

Cyclization and Hydrolysis Steps to Obtain Carboxylic Acid

- After difluoromethylation, cyclization reactions are conducted in acidic media, often using hydrobromic acid or other mineral acids.

- The intermediate is then reduced (e.g., zinc reduction) and basified to precipitate the carboxylic acid product.

- Purification involves filtration, drying, and recrystallization from solvents such as heptane.

- This approach yields the target this compound or its close analogs as solid powders with high purity.

Alternative Synthetic Strategies: Addition and Cyclization via Difluoroacetyl Halides

- Another method involves the use of 2,2-difluoroacetyl halides reacting with α,β-unsaturated esters to form difluoroacetyl intermediates.

- These intermediates undergo alkaline hydrolysis to yield α-difluoroacetyl carboxylic acids.

- Subsequent condensation with hydrazine derivatives in the presence of catalysts leads to cyclized heterocyclic acids.

- This method is noted for its simplicity, high yield, and ease of purification, with reduced isomer formation.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- The use of 2,2-difluoroacetic anhydride is preferred for large-scale synthesis due to its commercial availability and safer handling compared to traditional fluorinating agents.

- One-pot procedures combining condensation, cyclization, and reduction steps reduce purification steps and improve overall efficiency.

- Acidic cyclization with hydrobromic acid and zinc reduction is effective for forming the pyrimidine ring with difluoromethyl substitution.

- Reaction monitoring by TLC and controlled temperature profiles (50–120°C) are critical for achieving high yields and purity.

- Purification by crystallization from heptane or other non-polar solvents yields high-purity products suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

6-(Difluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

A. Antitubercular Activity

Recent studies have identified 6-(difluoromethyl)pyrimidine derivatives as promising candidates in the fight against tuberculosis (TB). The compound has shown potential in developing novel antitubercular agents that possess a unique mechanism of action. For instance, a series of 6-dialkylaminopyrimidine carboxamides, related to 6-(difluoromethyl)pyrimidine-4-carboxylic acid, demonstrated significant activity against clinical strains of Mycobacterium tuberculosis without cross-resistance to conventional TB drugs . This suggests that such compounds could contribute to new treatment regimens for TB.

B. Synthesis of Fluorinated Pharmaceuticals

The difluoromethyl group is known to modulate the pharmacokinetic properties of drugs, making this compound a valuable building block in the synthesis of fluorinated pharmaceuticals. Its incorporation into drug molecules can enhance their metabolic stability and bioavailability .

C. Antiviral Research

Emerging research indicates that pyrimidine derivatives, including those containing the difluoromethyl group, may exhibit antiviral properties. The structural modifications provided by the difluoromethyl group can influence the binding affinity to viral targets, potentially leading to the development of effective antiviral agents.

Agricultural Applications

A. Herbicide Development

this compound has been explored for its herbicidal properties. Compounds derived from this acid have shown effectiveness in controlling key weed species in cereal crops such as wheat. The unique chemical structure contributes to enhanced herbicidal activity against specific grass species, making it a candidate for developing new herbicides .

B. Synergistic Effects with Other Herbicides

Research has indicated that combining 6-(difluoromethyl)pyrimidine derivatives with other herbicides can produce synergistic effects, improving overall efficacy in weed control. This approach can lead to lower application rates and reduced environmental impact while maintaining effective weed management strategies.

Case Studies

Mecanismo De Acción

The mechanism of action of 6-(Difluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . This can result in various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparación Con Compuestos Similares

Structural Modifications and Electronic Effects

The difluoromethyl group distinguishes this compound from other pyrimidine-4-carboxylic acid derivatives. Key analogs include:

Electronic Effects :

- The electron-withdrawing -CF₂H group in 6-(difluoromethyl)pyrimidine-4-carboxylic acid increases ring acidity (pKa ~3.5–4.0) compared to methyl (-CH₃) or amino (-NH₂) substituents, facilitating deprotonation under physiological conditions .

Physicochemical Properties

Actividad Biológica

6-(Difluoromethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound indicates that it is orally bioavailable, with effective absorption from the gastrointestinal tract. It distributes to various tissues, including tumor sites, and is primarily metabolized in the liver, with elimination occurring through urine and feces. The compound's pharmacokinetics significantly influence its bioavailability and therapeutic efficacy .

The primary mechanism of action involves the inhibition of the dedicator of cytokinesis 1 (Dock1) protein, which plays a crucial role in cell migration and invasion by activating the small GTPase Rac1. By inhibiting Dock1, this compound reduces Rac1 activation, leading to decreased cancer cell proliferation and metastasis. This mechanism is particularly relevant in oncogenic Ras-driven cancers where Rac1 activation is critical for tumor progression .

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities:

- Anticancer Activity : The compound enhances the anticancer effects of cisplatin in renal cell carcinoma by inhibiting Dock1, resulting in reduced cell viability and proliferation .

- Histone Demethylase Inhibition : It has been identified as a potential inhibitor of histone demethylases, which are promising targets for cancer therapy due to their role in gene expression regulation .

- Antitubercular Activity : Preliminary studies suggest that compounds related to this pyrimidine derivative may possess antitubercular properties, although specific data on this compound's efficacy against Mycobacterium tuberculosis is limited .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine core can enhance biological activity. For instance, variations in substituents on the pyrimidine ring have been shown to affect potency against various cancer cell lines. The presence of difluoromethyl groups has been linked to increased inhibitory effects on target proteins .

| Substituent | Activity Level | Remarks |

|---|---|---|

| No substitution | Low | Minimal activity observed |

| Methyl group | Moderate | Increased binding affinity |

| Difluoromethyl group | High | Significant inhibition of Dock1 |

Study 1: Inhibition of Cancer Cell Proliferation

In a laboratory study involving renal carcinoma cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.01) when combined with cisplatin. The compound was shown to effectively inhibit Dock1 activity, leading to reduced Rac1 activation and subsequent decreases in cell migration .

Study 2: Histone Demethylase Inhibition

Another study highlighted the compound's role as an inhibitor of histone demethylases, which are crucial for regulating gene expression in cancer cells. This inhibition led to altered expression profiles that suppressed tumor growth in vitro and in vivo models .

Q & A

Q. How can researchers mitigate side reactions during functional group transformations?

- Methodological Answer : Protect the carboxylic acid group (e.g., as a methyl ester) before performing electrophilic substitutions on the pyrimidine ring . Monitor reaction progress via TLC or in situ IR spectroscopy. Optimize catalyst loading (e.g., Pd/Cu) to suppress byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.